molecular formula C19H17FN6O2S B10831936 Hpk1-IN-8

Hpk1-IN-8

Cat. No.: B10831936
M. Wt: 412.4 g/mol
InChI Key: DKCQZXASVNYNLW-UHFFFAOYSA-N
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Description

HPK1-IN-8 is a selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family. HPK1 plays a crucial role in regulating immune cell functions, particularly in T cells and B cells. By inhibiting HPK1, this compound has shown potential in enhancing immune responses, making it a promising candidate for cancer immunotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HPK1-IN-8 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsCommon reagents used in these reactions include halogenating agents, reducing agents, and coupling reagents .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

HPK1-IN-8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may produce alcohols or amines .

Mechanism of Action

HPK1-IN-8 exerts its effects by selectively inhibiting the kinase activity of HPK1. This inhibition prevents the phosphorylation of downstream signaling molecules, such as SLP-76, which is crucial for T cell receptor signaling. By blocking this pathway, this compound enhances T cell activation and reduces immune suppression in the tumor microenvironment .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H17FN6O2S

Molecular Weight

412.4 g/mol

IUPAC Name

2-(3,7-dimethyl-5-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)-N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C19H17FN6O2S/c1-10-14(17(28)26-11(2)24-25-18(26)22-10)8-16(27)23-19-21-9-13(29-19)7-12-5-3-4-6-15(12)20/h3-6,9H,7-8H2,1-2H3,(H,22,25)(H,21,23,27)

InChI Key

DKCQZXASVNYNLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=NNC2=N1)C)CC(=O)NC3=NC=C(S3)CC4=CC=CC=C4F

Origin of Product

United States

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